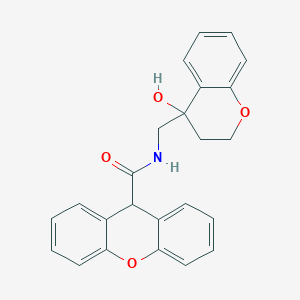

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide

Übersicht

Beschreibung

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chroman ring and a xanthene moiety, which contribute to its distinct chemical properties.

Wirkmechanismus

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

This compound interacts with its target, Pfs16, and blocks the formation of male gametes in the malaria parasite . This interaction inhibits the subsequent transmission of the parasite to the mosquito . The compound and its potent derivatives have been shown to block this process with nanomolar activity .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to the life cycle of the malaria parasite. By blocking the formation of male gametes, it disrupts the parasite’s reproductive cycle and prevents its transmission . The downstream effects of this action include a reduction in the number of parasites and a potential halt in the spread of the disease.

Pharmacokinetics

The compound’s nanomolar activity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to block the formation of male gametes in the malaria parasite . This results in a disruption of the parasite’s life cycle and a halt in its transmission .

Biochemische Analyse

Biochemical Properties

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction is significant as it stabilizes Pfs16 in lysates from activated mature gametocytes, thereby blocking male gamete formation in the malaria parasite life cycle . The nature of this interaction involves binding to the protein, which inhibits its function and prevents the formation of male gametes, thereby blocking the transmission of the malaria parasite.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In the context of malaria, this compound influences cell function by inhibiting the formation of male gametes in Plasmodium falciparum . This inhibition affects cell signaling pathways related to gametogenesis and disrupts the normal cellular metabolism of the parasite. Additionally, the compound’s impact on gene expression is evident as it phenocopies the targeted deletion of Pfs16 in gametocytes, leading to similar morphological changes in the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the Pfs16 protein in Plasmodium falciparum . This binding stabilizes the protein and inhibits its function, thereby blocking male gamete formation. The compound also exerts its effects through enzyme inhibition, as it prevents the normal enzymatic processes required for gametogenesis. Additionally, changes in gene expression are observed, as the compound mimics the effects of gene deletion, leading to altered cellular morphology and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in blocking male gamete formation in Plasmodium falciparum over extended periods . Degradation of the compound can occur, leading to a decrease in its effectiveness. Long-term effects on cellular function include sustained inhibition of gametogenesis and disruption of normal cellular processes in the parasite .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks male gamete formation without causing significant toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target cells and tissues. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired inhibition of gametogenesis .

Metabolic Pathways

This compound is involved in specific metabolic pathways within Plasmodium falciparum. The compound interacts with enzymes and cofactors that are essential for gametogenesis, thereby disrupting the normal metabolic flux and altering metabolite levels . This disruption leads to the inhibition of male gamete formation and prevents the transmission of the malaria parasite.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, such as the gametocytes of Plasmodium falciparum. The compound’s distribution is crucial for its effectiveness in blocking male gamete formation and preventing malaria transmission.

Subcellular Localization

The subcellular localization of this compound is primarily within the parasitophorous vacuole of Plasmodium falciparum gametocytes . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its intended site of action. The activity and function of the compound are closely linked to its subcellular localization, as it must be present in the vacuole to effectively inhibit male gamete formation and block malaria transmission.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.

Attachment of the Xanthene Moiety: The xanthene moiety is introduced through a Friedel-Crafts alkylation reaction, where the chroman intermediate reacts with a xanthene derivative in the presence of a Lewis acid catalyst.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the xanthene-chroman intermediate reacts with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form, which has different chemical properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chroman or xanthene rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted chroman-xanthene compounds.

Wissenschaftliche Forschungsanwendungen

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((4-hydroxychroman-4-yl)methyl)-sulphonamide: This compound shares a similar chroman structure but has a sulphonamide group instead of a carboxamide group.

N-((4-hydroxychroman-4-yl)methyl)cinnamamide: This compound has a cinnamamide group, which imparts different chemical properties compared to the carboxamide group.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the presence of both chroman and xanthene moieties, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Biologische Aktivität

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of malaria treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines chroman and xanthene moieties, contributing to its distinct biological properties. The IUPAC name indicates the presence of a hydroxychroman group and a carboxamide functional group, both of which are significant for its biological interactions.

Target Interaction

The primary target of this compound is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the reproductive cycle of the malaria parasite.

Mode of Action

The compound inhibits the formation of male gametes in Plasmodium falciparum by interacting with Pfs16, thus disrupting the parasite's lifecycle and preventing transmission. This mechanism is vital for developing new antimalarial strategies aimed at blocking malaria transmission at the gametocyte stage.

Pharmacokinetics

Preliminary studies suggest that this compound exhibits nanomolar activity, indicating potential good bioavailability . Its pharmacokinetic profile is still under investigation, but initial findings support its efficacy as a therapeutic agent against malaria.

This compound engages in various biochemical interactions:

- Enzyme Interaction : It interacts specifically with enzymes involved in the reproductive processes of Plasmodium falciparum.

- Cellular Effects : The compound influences cellular functions by inhibiting male gamete formation, which is critical for malaria transmission.

Case Studies and Experimental Data

- In vitro Studies : Laboratory experiments have demonstrated that this compound effectively blocks male gamete formation in Plasmodium falciparum over extended periods. This stability suggests potential for therapeutic use.

- Comparative Analysis : When compared to similar compounds, such as N-((4-hydroxychroman-4-yl)methyl)-sulphonamide and N-((4-hydroxychroman-4-yl)methyl)cinnamamide, this compound shows unique efficacy due to its dual chroman-xanthene structure, which enhances its reactivity and biological activity.

- Potential Applications : Beyond its antimalarial properties, research is ongoing to explore its antioxidant and anti-inflammatory activities. These properties could position it as a candidate for treating various diseases, including cancer and neurodegenerative disorders .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimalarial | Inhibits male gamete formation in Plasmodium falciparum |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress |

| Anti-inflammatory | May modulate inflammatory pathways; ongoing research needed |

| Therapeutic Potential | Investigated for use against cancer and neurodegenerative diseases |

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(25-15-24(27)13-14-28-21-12-6-3-9-18(21)24)22-16-7-1-4-10-19(16)29-20-11-5-2-8-17(20)22/h1-12,22,27H,13-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQRRCGNYGNGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.